molecular formula C18H20N4O5S B4155446 3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide

3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B4155446
M. Wt: 404.4 g/mol
InChI Key: PFRGMECZHBLANE-UHFFFAOYSA-N
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Description

3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide is a complex organic compound with a molecular formula of C19H21N3O5S. This compound is notable for its unique structure, which includes an aminosulfonyl group, a nitro group, and a piperidinyl group attached to a benzamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-(aminosulfonyl)aniline to introduce the nitro group. This is followed by the acylation of the resulting compound with 4-(1-piperidinyl)benzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the aminosulfonyl group with the nucleophile.

Scientific Research Applications

3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminosulfonyl group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(aminosulfonyl)phenyl)-3-methyl-4-nitrobenzamide
  • N-(4-(aminosulfonyl)phenyl)-4-tert-butylbenzamide

Uniqueness

3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-nitro-4-piperidin-1-yl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c19-28(26,27)15-7-5-14(6-8-15)20-18(23)13-4-9-16(17(12-13)22(24)25)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,20,23)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRGMECZHBLANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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